molecular formula C12H16O B13648063 1-(M-tolyl)pent-4-en-1-ol

1-(M-tolyl)pent-4-en-1-ol

Katalognummer: B13648063
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: KVMOFQZNJJPJHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(M-tolyl)pent-4-en-1-ol is an organic compound with the molecular formula C12H16O. It is a derivative of pent-4-en-1-ol, where a methyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(M-tolyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the reaction of m-tolylmagnesium bromide with pent-4-en-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of m-tolylpent-4-en-1-one. This method is efficient and can be scaled up for large-scale production. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under pressure.

Analyse Chemischer Reaktionen

Types of Reactions

1-(M-tolyl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: M-tolylpent-4-enal or M-tolylpent-4-enoic acid.

    Reduction: M-tolylpentane or M-tolylpentanol.

    Substitution: M-tolylpent-4-en-1-chloride or M-tolylpent-4-en-1-bromide.

Wissenschaftliche Forschungsanwendungen

1-(M-tolyl)pent-4-en-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(M-tolyl)pent-4-en-1-ol involves its interaction with molecular targets through its hydroxyl and alkene functional groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(M-tolyl)pent-4-en-1-ol is unique due to the presence of both an aromatic ring and an alkene group, which confer distinct reactivity patterns and potential applications. The methyl group on the benzene ring also influences its chemical behavior, making it different from other similar compounds.

Eigenschaften

Molekularformel

C12H16O

Molekulargewicht

176.25 g/mol

IUPAC-Name

1-(3-methylphenyl)pent-4-en-1-ol

InChI

InChI=1S/C12H16O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h3,5-7,9,12-13H,1,4,8H2,2H3

InChI-Schlüssel

KVMOFQZNJJPJHV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(CCC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.